1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane
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Overview
Description
1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane is a complex organic compound featuring a cyclobutanecarbonyl group and a thian-4-yl group attached to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-diazepane ring, which can be synthesized through the cyclization of appropriate diamines with dihalides. The cyclobutanecarbonyl group can be introduced via acylation reactions using cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The thian-4-yl group is often introduced through a nucleophilic substitution reaction involving a thian-4-yl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thian-4-yl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclobutanecarbonyl and thian-4-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane: Unique due to the combination of cyclobutanecarbonyl and thian-4-yl groups.
1-Cyclobutanecarbonyl-1,4-diazepane: Lacks the thian-4-yl group, potentially altering its chemical and biological properties.
4-(Thian-4-yl)-1,4-diazepane: Lacks the cyclobutanecarbonyl group, which may affect its reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCYKRWTRWWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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